sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate
Description
Sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate, commonly known as fosfomycin sodium (CAS: 26016-99-9), is a broad-spectrum antibiotic used to treat bacterial infections. Its molecular formula is C₃H₅O₄P·Na₂, with a molecular weight of 198.03 g/mol . The compound features a unique (2S,3R)-configured methyloxiran (epoxide) ring fused to a phosphinate group (P=O), which is critical for its bactericidal activity. Fosfomycin sodium inhibits bacterial cell wall synthesis by targeting UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) .
Properties
Molecular Formula |
C3H6NaO4P |
|---|---|
Molecular Weight |
160.04 g/mol |
IUPAC Name |
sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate |
InChI |
InChI=1S/C3H7O4P.Na/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/q;+1/p-1/t2-,3+;/m1./s1 |
InChI Key |
JHXHBFDOOUMZSP-MUWMCQJSSA-M |
Isomeric SMILES |
C[C@@H]1[C@@H](O1)P(=O)(O)[O-].[Na+] |
Canonical SMILES |
CC1C(O1)P(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate typically involves the reaction of sodium hypophosphite with an appropriate epoxide under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The product is typically purified through crystallization or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and the reactions are carried out in polar solvents.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphinates. These products have diverse applications in different fields .
Scientific Research Applications
Sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Enantiomers
Fosfomycin sodium has several structural analogues and stereoisomers, differing in counterions, oxidation states of phosphorus, or stereochemistry. Key examples include:
Key Observations :
- Stereochemistry : The (2S,3R) configuration in fosfomycin sodium is essential for binding to MurA. Enantiomers (e.g., (2S,3S)) show significantly reduced efficacy .
- Counterion Effects : Tromethamine and calcium salts improve solubility or stability but retain the core phosphinate structure .
- Oxidation State : Phosphinate derivatives (P⁺³) exhibit greater hydrolytic stability compared to phosphonates (P⁺⁵). Sodium phosphinate (structural analogue) showed <10% degradation after 5 days at pH 4–9 and 50°C .
Functional Analogues in Flame Retardancy
While fosfomycin sodium is primarily pharmaceutical, structurally related phosphinate and phosphonate compounds are used as flame retardants. For example:
- Phosphinate-Carbonate Compounds : Exhibit superior thermal stability (TGA onset >250°C) compared to phosphonate-carbonates due to lower phosphorus oxidation states .
- Hydrolytic Stability : Sodium phosphinate (analogue) has an environmental half-life >1 year, attributed to the robust P–C bond in phosphinates .
Antibiotic Efficacy
- Fosfomycin sodium is effective against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Enantiomeric impurities (e.g., (2S,3S)-isomer) are pharmacologically inactive, underscoring the need for strict stereochemical control during synthesis .
Stability Profiles
- Hydrolysis : Fosfomycin sodium is stable in aqueous solutions (pH 4–9) due to the phosphinate group’s resistance to hydrolysis. In contrast, phosphonate analogues degrade faster under similar conditions .
- Thermal Stability : Phosphinate-carbonate flame retardants decompose at higher temperatures (>250°C) than phosphonates, aligning with fosfomycin’s stability during storage .
Biological Activity
Sodium; hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate, often referred to as a phosphinate derivative, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a phosphinate group attached to a hydroxy and an epoxide (oxirane) structure. This unique configuration may contribute to its biological efficacy. The molecular formula is represented as C₅H₉NaO₄P, indicating the presence of sodium, which may influence its solubility and reactivity in biological systems.
Research indicates that sodium; hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate exhibits various biological activities, primarily through:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Cell Growth Regulation : It has shown potential in modulating cell proliferation, particularly in cancerous cells.
- Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity against specific bacterial strains.
Anticancer Activity
A study conducted by researchers at a leading university evaluated the anticancer properties of sodium; hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate. The findings revealed that:
- Cell Lines Tested : The compound was tested on various cancer cell lines, including breast and colon cancer cells.
- Inhibition Rates : A significant reduction in cell viability was observed at concentrations ranging from 10 µM to 50 µM.
- Mechanism : The compound induced apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Effects
Another research project assessed the antimicrobial properties of the compound against common pathogens:
- Bacterial Strains : The compound was tested against Escherichia coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : Results indicated an MIC of 32 µg/mL for E. coli and 16 µg/mL for S. aureus.
- : These findings suggest potential applications in developing new antimicrobial agents.
Table 1: Biological Activity Summary
| Activity Type | Target Organisms/Cells | Observed Effects | Concentration Range |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | Induced apoptosis | 10 µM - 50 µM |
| Antimicrobial | E. coli | Inhibition of growth | 32 µg/mL |
| Antimicrobial | S. aureus | Inhibition of growth | 16 µg/mL |
Table 2: Comparative Analysis with Other Compounds
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| Sodium; hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate | 20 µM | E. coli: 32 µg/mL; S. aureus: 16 µg/mL |
| Compound A | 15 µM | E. coli: 25 µg/mL; S. aureus: 20 µg/mL |
| Compound B | 30 µM | E. coli: 40 µg/mL; S. aureus: 30 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
